Radalbuvir Radalbuvir Radalbuvir, also known as GS-9669, is an experimental antiviral drug for the treatment of hepatitis C virus (HCV) infection developed by Gilead Sciences. Radalbuvir acts as an NS5B inhibitor. It is currently in clinical trials.
Brand Name: Vulcanchem
CAS No.: 1314795-11-3
VCID: VC0541002
InChI: InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)/t21-,22-,23-,30-/m0/s1
SMILES: O=C(N(C1=C(SC(C#CC(C)(C)C)=C1)C(O)=O)[C@H]2CC[C@](CO[C@@H]3COCC3)(O)CC2)[C@H]4CC=C(C)CC4
Molecular Formula: C30H41NO6S
Molecular Weight: 543.719

Radalbuvir

CAS No.: 1314795-11-3

Inhibitors

VCID: VC0541002

Molecular Formula: C30H41NO6S

Molecular Weight: 543.719

Purity: >98% (or refer to the Certificate of Analysis)

Radalbuvir - 1314795-11-3

CAS No. 1314795-11-3
Product Name Radalbuvir
Molecular Formula C30H41NO6S
Molecular Weight 543.719
IUPAC Name 2-Thiophenecarboxylic acid, 5-(3,3-dimethyl-1-butyn-1-yl)-3-((cis-4-hydroxy-4-((((3S)-tetrahydro-3-furanyl)oxy)methyl)cyclohexyl)(((1R)-4-methyl-3-cyclohexen-1-yl)carbonyl)amino)-
Standard InChI InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)/t21-,22-,23-,30-/m0/s1
Standard InChIKey MUICUPWICXUNRS-CQWWOBEDSA-N
SMILES O=C(N(C1=C(SC(C#CC(C)(C)C)=C1)C(O)=O)[C@H]2CC[C@](CO[C@@H]3COCC3)(O)CC2)[C@H]4CC=C(C)CC4
Appearance Solid powder
Description Radalbuvir, also known as GS-9669, is an experimental antiviral drug for the treatment of hepatitis C virus (HCV) infection developed by Gilead Sciences. Radalbuvir acts as an NS5B inhibitor. It is currently in clinical trials.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms GS-9669; GS 9669; GS9669; Radalbuvir.
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13: Gane EJ, Stedman CA, Hyland RH, Ding X, Svarovskaia E, Subramanian GM, Symonds WT, McHutchison JG, Pang PS. Efficacy of nucleotide polymerase inhibitor sofosbuvir plus the NS5A inhibitor ledipasvir or the NS5B non-nucleoside inhibitor GS-9669 against HCV genotype 1 infection. Gastroenterology. 2014 Mar;146(3):736-743.e1. doi: 10.1053/j.gastro.2013.11.007. Epub 2013 Nov 18. PubMed PMID: 24262278.
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15: Fenaux M, Eng S, Leavitt SA, Lee YJ, Mabery EM, Tian Y, Byun D, Canales E, Clarke MO, Doerffler E, Lazerwith SE, Lew W, Liu Q, Mertzman M, Morganelli P, Xu L, Ye H, Zhang J, Matles M, Murray BP, Mwangi J, Zhang J, Hashash A, Krawczyk SH, Bidgood AM, Appleby TC, Watkins WJ. Preclinical characterization of GS-9669, a thumb site II inhibitor of the hepatitis C virus NS5B polymerase. Antimicrob Agents Chemother. 2013 Feb;57(2):804-10. doi: 10.1128/AAC.02052-12. Epub 2012 Nov 26. PubMed PMID: 23183437; PubMed Central PMCID: PMC3553741.
Last Modified Aug 20 2021
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